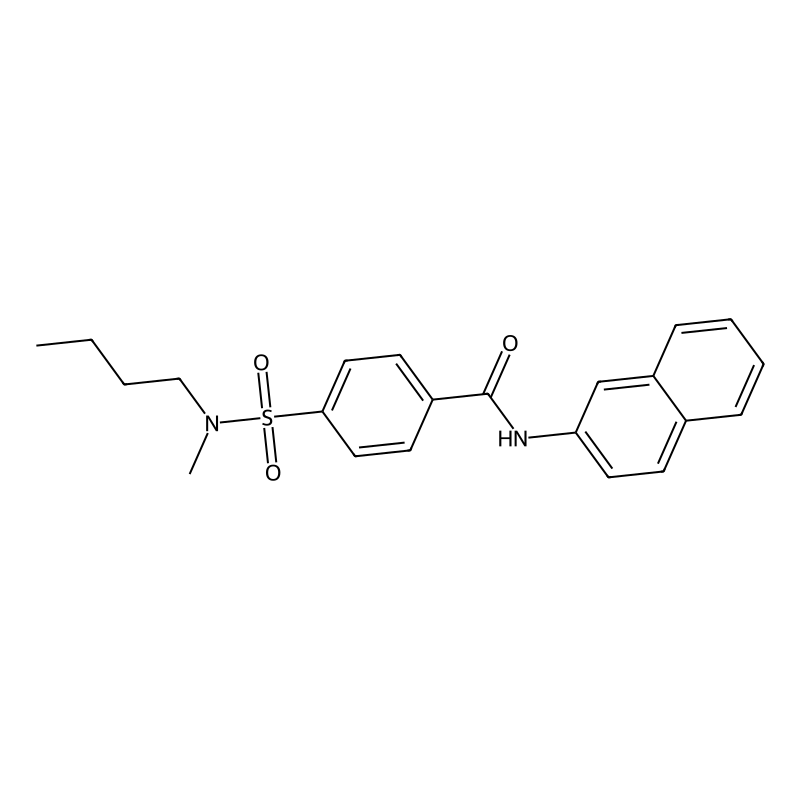

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a complex organic compound characterized by the presence of a benzamide structure, a naphthalene moiety, and a sulfamoyl group. Its molecular formula is , and it features a sulfonamide functional group, which is known for its applications in pharmaceuticals, particularly as antibiotics. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide can be analyzed through several pathways:

- Hydrolysis: The sulfonamide bond may undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and sulfonic acid.

- Nucleophilic Substitution: The presence of the benzamide and sulfamoyl groups allows for nucleophilic attack by various nucleophiles, potentially forming new derivatives.

- Oxidation: The compound may also be susceptible to oxidation reactions, particularly at the naphthalene ring, which can lead to the formation of hydroxylated products.

These reactions are fundamental in understanding the compound's stability and potential metabolic pathways in biological systems.

Research indicates that compounds with similar structures to 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide exhibit significant biological activities:

- Antimicrobial Properties: Sulfonamides are well-known for their antibacterial properties, often used to inhibit bacterial growth by interfering with folate synthesis.

- Anticancer Activity: Some derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: Compounds containing a naphthalene moiety have been investigated for their potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide typically involves several key steps:

- Formation of Sulfamoyl Group: The initial step may involve reacting butylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

- Coupling Reaction: This sulfamoyl chloride is then reacted with naphthalene-2-amine to introduce the naphthalene moiety.

- Benzamide Formation: Finally, the resulting intermediate is coupled with benzoyl chloride or an appropriate benzamide derivative to yield the final product.

These steps can be optimized through various reaction conditions, such as temperature and solvent choice, to enhance yield and purity.

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide has potential applications in several fields:

- Pharmaceutical Development: As a sulfonamide derivative, it may serve as a lead compound in developing new antimicrobial or anticancer agents.

- Research Tool: It can be utilized in biological studies to explore mechanisms of action related to sulfonamide compounds.

- Agricultural Chemistry: Similar compounds have been investigated for their roles as agrochemicals, particularly in pest control formulations.

Studies on the interactions of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide with biological targets are crucial for understanding its pharmacological profile:

- Protein Binding Studies: Investigating how this compound binds to target proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes involved in critical metabolic pathways can reveal its utility as a drug candidate.

- Cell Line Studies: Testing its effects on various cancer cell lines can help assess its efficacy and potential side effects.

Several compounds share structural similarities with 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains an amine and sulfonamide group | Antibacterial |

| Naphthalene Sulfonic Acid | Naphthalene ring with sulfonic acid | Surfactant properties |

| Benzamide | Simple amide structure | Antimicrobial |

Uniqueness

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide stands out due to its specific combination of a naphthalene moiety and a sulfamoyl group attached to a benzamide framework. This unique structure may enhance its biological activity compared to simpler analogs while providing opportunities for further modifications aimed at improving efficacy and selectivity.